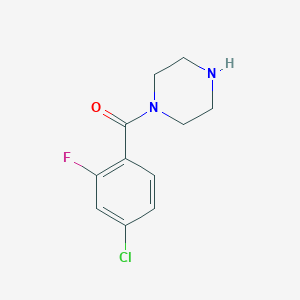

1-(4-Chloro-2-fluorobenzoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHUAVWOVBAHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801237458 | |

| Record name | (4-Chloro-2-fluorophenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926227-66-9 | |

| Record name | (4-Chloro-2-fluorophenyl)-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926227-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Chloro 2 Fluorobenzoyl Piperazine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of the target molecule, 1-(4-chloro-2-fluorobenzoyl)piperazine, reveals a straightforward and logical disconnection approach. The most apparent disconnection is at the amide bond, which is the central functional group linking the two main structural components. This C-N bond cleavage leads to two primary precursors: the acyl donor, which is a derivative of 4-chloro-2-fluorobenzoic acid, and the amine component, piperazine (B1678402).

The acyl precursor can be either 4-chloro-2-fluorobenzoic acid itself or, more commonly, its more reactive derivative, 4-chloro-2-fluorobenzoyl chloride. The choice between these two precursors dictates the specific reaction conditions and reagents required for the forward synthesis. The other essential building block is the symmetrical diamine, piperazine. Due to its two secondary amine groups, strategies to ensure mono-acylation are a key consideration in the synthetic design to avoid the formation of the di-substituted byproduct.

Therefore, the two principal synthetic routes emerging from this analysis are:

Direct amidation of piperazine with 4-chloro-2-fluorobenzoic acid, typically requiring a coupling agent.

Acylation of piperazine with the more reactive 4-chloro-2-fluorobenzoyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Established Solution-Phase Synthesis Protocols

Solution-phase synthesis remains the most common and well-documented method for the preparation of this compound. These protocols primarily rely on the principles of nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Reaction Mechanisms

The formation of the amide bond in this compound is a classic example of a nucleophilic acyl substitution reaction. chemicalbook.comresearchgate.net In this reaction, the nucleophilic nitrogen atom of the piperazine ring attacks the electrophilic carbonyl carbon of the 4-chloro-2-fluorobenzoyl derivative.

When using the highly reactive 4-chloro-2-fluorobenzoyl chloride , the reaction proceeds through a direct nucleophilic attack. The lone pair of electrons on the piperazine nitrogen attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the chloride ion as a good leaving group and forming the stable amide bond. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the remaining basic piperazine and to drive the reaction to completion. chemicalbook.com

Alternatively, if 4-chloro-2-fluorobenzoic acid is used as the starting material, it must first be activated to become a better electrophile. This is typically achieved using a variety of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, such as an O-acylisourea, a symmetrical anhydride, or an active ester. This activated intermediate is then readily attacked by the piperazine nitrogen in a similar fashion to the acyl chloride, leading to the formation of the desired amide.

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time.

Solvent Selection: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred for this type of acylation reaction.

| Solvent System | Reactant 1 | Reactant 2 | Temperature (°C) | Yield (%) | Reference |

| Dichloromethane (DCM) | 1-(4-chlorobenzhydryl)piperazine | Benzoyl Chlorides | 0-5 to RT | 73-90 | nih.gov |

| Toluene | Piperazine | 4-Chlorobenzhydryl chloride | 80 to reflux | 92 | chemicalbook.com |

| Butanone | Piperazine | 1-chloro-4-(chloro-phenyl-methyl)-benzene | Reflux | 57 | chemicalbook.com |

| Dimethylformamide (DMF) | Piperazine | 4-chlorobenzhydryl chloride | 80 | - | nih.gov |

This table presents data for the synthesis of related N-benzoylpiperazine derivatives, illustrating common solvent choices and resulting yields under various conditions.

Temperature and Reaction Time: The reaction is often initiated at a lower temperature (e.g., 0-5 °C) to control the initial exothermic reaction, particularly when using a reactive acyl chloride. nih.gov The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours to ensure completion. nih.gov Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) is standard practice to determine the optimal reaction time. nih.gov

Emerging Synthetic Approaches

To address the demand for more efficient, cost-effective, and environmentally friendly synthetic methods, researchers are exploring novel approaches for the synthesis of this compound and related compounds.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govjocpr.com The application of microwave irradiation to the synthesis of N-aroylpiperazines has been shown to be effective. The rapid and uniform heating provided by microwaves can enhance the rate of the nucleophilic acyl substitution, allowing for the completion of the reaction in minutes rather than hours. jocpr.com

While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, studies on analogous systems demonstrate the potential of this technique. For instance, the synthesis of various piperazine derivatives has been successfully achieved under microwave irradiation, often in solvent-free conditions or using minimal amounts of a high-boiling point solvent. nih.gov This approach not only enhances the reaction rate but also aligns with the principles of green chemistry by reducing energy consumption and solvent waste.

Continuous Flow Reaction Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. For the synthesis of this compound, a continuous flow setup would typically involve two separate streams. One stream would contain a solution of piperazine and a base in a suitable solvent, while the second stream would contain a solution of 4-chloro-2-fluorobenzoyl chloride in the same or a miscible solvent.

These two streams would be pumped into a T-mixer or a similar microreactor where they would combine and react. The reaction mixture would then flow through a heated or cooled residence time unit (a coil of tubing) to allow the reaction to go to completion. The residence time, temperature, and stoichiometry of the reactants can be precisely controlled by adjusting the flow rates and the length and temperature of the coil. This level of control can minimize the formation of byproducts, such as the di-acylated piperazine. The output from the reactor would then be collected for in-line or off-line purification. The potential benefits of a continuous flow process for this synthesis make it an attractive area for future research and development in industrial settings.

Isolation and Purification Strategies

Following the synthesis, a robust purification strategy is essential to isolate this compound in high purity. This typically involves a combination of extraction, chromatographic separation, and crystallization.

After the reaction is complete, a standard workup procedure would involve washing the reaction mixture with an aqueous solution to remove the hydrochloride salt of the base and any unreacted piperazine. The organic layer containing the product is then dried and the solvent is removed under reduced pressure to yield the crude product.

Chromatographic Separation Techniques (e.g., Column Chromatography)

Column chromatography is a widely used method for the purification of piperazine derivatives. nih.gov For this compound, a stationary phase of silica (B1680970) gel is commonly employed. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. nih.gov

The polarity of the eluent is gradually increased to first elute any non-polar impurities, followed by the desired product. The progress of the separation is monitored by collecting fractions and analyzing them by TLC. Fractions containing the pure product are then combined, and the solvent is evaporated to yield the purified compound. For closely related 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, a common eluent system is a mixture of hexane and ethyl acetate in a ratio of 8:2. nih.gov

| Parameter | Value/Condition |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

| Typical Yield | Dependent on reaction efficiency |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the final purification of solid compounds. The choice of solvent is the most critical factor in developing a successful crystallization protocol. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For haloaryl-substituted compounds, boiling hexanes or other petroleum ethers can be effective. rochester.edu Amide-containing molecules can sometimes be crystallized from mixtures of diethyl ether and an alcohol like methanol (B129727) or ethanol. rochester.edu

For this compound, a potential recrystallization protocol would involve dissolving the crude or column-purified solid in a minimal amount of a suitable hot solvent or solvent mixture. The solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined crystals. Once crystallization is complete, the crystals are collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum. In some cases, for amine-containing compounds, crystallization of a salt form (e.g., hydrochloride) can be advantageous. rochester.edu The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis. For some piperazine derivatives, crystallization from absolute alcohol has been reported to yield the purified product. jocpr.com

| Compound Class Feature | Potential Recrystallization Solvent(s) |

|---|---|

| Haloaryl Moiety | Hexanes, Petroleum Ether rochester.edu |

| Amide Group | Diethyl ether/Methanol, Diethyl ether/Ethanol rochester.edu |

| General Piperazine Derivatives | Absolute Alcohol jocpr.com |

Spectroscopic and Crystallographic Characterization of 1 4 Chloro 2 Fluorobenzoyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 1-(4-Chloro-2-fluorobenzoyl)piperazine, NMR studies reveal a complex interplay of electronic effects and conformational isomerism. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of distinct rotamers (or conformational isomers) that can be observed on the NMR timescale. rsc.orgrsc.orgnih.govbeilstein-journals.org

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the protons of the piperazine (B1678402) ring and the substituted benzoyl group.

Aromatic Region: The aromatic protons on the 4-chloro-2-fluorobenzoyl ring will appear in the downfield region, typically between 7.2 and 7.5 ppm. Their specific chemical shifts and coupling patterns are dictated by the substitution pattern. The proton ortho to the fluorine atom will exhibit coupling to both the adjacent proton and the fluorine atom.

Piperazine Region: The eight protons of the piperazine ring are chemically non-equivalent due to the restricted rotation around the amide bond. This results in a complex set of signals, often appearing as broad multiplets at room temperature. rsc.org The protons on the carbons adjacent to the amide nitrogen are typically shifted downfield compared to the protons on the carbons adjacent to the secondary amine. The presence of rotamers can lead to a doubling of these signals, particularly at lower temperatures. rsc.orgrsc.org The NH proton of the piperazine ring will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic H | 7.20 - 7.50 | m | - |

| Piperazine CH₂ (adjacent to C=O) | 3.50 - 3.90 | br m | - |

| Piperazine CH₂ (adjacent to NH) | 2.80 - 3.20 | br m | - |

| Piperazine NH | 1.50 - 2.50 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbon: The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-170 ppm.

Aromatic Carbons: The aromatic carbons will show six distinct signals. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JC-F), while other carbons in the ring will show smaller two- or three-bond couplings. The carbon bearing the chlorine atom will also have a characteristic chemical shift.

Piperazine Carbons: Due to the conformational isomerism, the piperazine carbons may show separate signals for each rotamer, especially at low temperatures. Typically, four signals would be expected for the piperazine ring in the case of slow interconversion between rotamers. rsc.org The carbons attached to the amide nitrogen are generally found in the 40-50 ppm region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| Aromatic C-F | 158 - 162 (d, ¹JC-F ≈ 250 Hz) |

| Aromatic C-Cl | 130 - 135 |

| Other Aromatic C | 115 - 130 |

| Piperazine C (adjacent to C=O) | 40 - 50 (broad or multiple signals) |

| Piperazine C (adjacent to NH) | 45 - 55 (broad or multiple signals) |

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A H,H-COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the aromatic ring and the piperazine ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This is invaluable for assigning the complex signals of the piperazine methylene (B1212753) groups and the aromatic C-H signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be used to confirm the connection of the benzoyl group to the piperazine ring through the correlation of the piperazine protons (adjacent to the amide) with the carbonyl carbon.

Temperature-Dependent NMR Studies of Conformational Dynamics

N-benzoylated piperazines are known to exhibit conformational dynamics arising from two main processes: the rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine ring. rsc.orgnih.gov

Amide Bond Rotation: The partial double bond character of the N-C(O) bond creates a significant energy barrier to rotation, leading to the existence of syn and anti rotamers. rsc.org

Ring Inversion: The piperazine ring itself undergoes chair inversion.

By recording ¹H NMR spectra at various temperatures, the coalescence of signals corresponding to the different conformers can be observed. At low temperatures, the exchange between conformers is slow on the NMR timescale, and separate signals for each conformer are visible. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single averaged signal. From the coalescence temperature, the energy barrier (ΔG‡) for the conformational exchange can be calculated. rsc.orgnih.govbeilstein-journals.org For similar N-benzoylpiperazines, these energy barriers are typically in the range of 56 to 80 kJ/mol. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Modes (e.g., Carbonyl Stretching)

The IR spectrum of this compound will show several key absorption bands.

Carbonyl (C=O) Stretching: The most prominent feature is the strong absorption band due to the stretching vibration of the amide carbonyl group. For related N-benzoylpiperazine derivatives, this band typically appears in the region of 1635–1645 cm⁻¹. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching of the piperazine ring will appear just below 3000 cm⁻¹.

N-H Stretching: The N-H stretching vibration of the secondary amine in the piperazine ring is expected as a moderate band in the region of 3200-3400 cm⁻¹.

C-N Stretching: The C-N stretching vibrations will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

C-Cl and C-F Stretching: The stretching vibrations for the C-Cl and C-F bonds are expected in the fingerprint region, typically below 1200 cm⁻¹.

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Amide I) | 1635 - 1645 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Functional Group Conformation Determination

The conformation of this compound is largely dictated by the spatial arrangement of the 4-chloro-2-fluorobenzoyl group relative to the piperazine ring. Based on studies of structurally similar N-benzoylpiperazine derivatives, the piperazine ring is expected to adopt a stable chair conformation. nih.gov This is a common feature for piperazine rings in a variety of chemical environments.

The orientation of the benzoyl group is of particular interest. In related compounds, such as 1-benzoyl-4-(4-nitrophenyl)piperazine, the phenyl ring of the benzoyl group is twisted out of the plane of the carbonyl group. nih.gov This twisting is quantified by the torsion angle between the nitrogen atom of the piperazine ring, the carbonyl carbon, and the carbons of the phenyl ring. For instance, in one analogue, the N1—C11—C12—C13 torsion angles were reported to be -46.8 (3)° and 45.4 (3)°. nih.gov A similar twisted conformation is anticipated for this compound, influenced by the electronic and steric effects of the chloro and fluoro substituents on the benzoyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. For the related isomer, 1-(2-chloro-4-fluorobenzoyl)piperazine (B3372750), the predicted monoisotopic mass is 242.06223 Da. uni.lu It is expected that this compound would have a nearly identical exact mass. The predicted m/z values for common adducts of the isomeric compound are detailed in the table below, which are expected to be very similar for the target compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 243.06951 |

| [M+Na]⁺ | 265.05145 |

| [M-H]⁻ | 241.05495 |

| [M+NH₄]⁺ | 260.09605 |

| [M+K]⁺ | 281.02539 |

| [M+H-H₂O]⁺ | 225.05949 |

| Data is for the isomer 1-(2-chloro-4-fluorobenzoyl)piperazine and is expected to be comparable. uni.lu |

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation pattern in mass spectrometry offers valuable insights into the compound's structure. For N-benzoylpiperazine derivatives, fragmentation typically occurs at the amide bond and within the piperazine ring.

A primary fragmentation pathway involves the cleavage of the C-N bond between the carbonyl group and the piperazine ring. This would lead to the formation of a 4-chloro-2-fluorobenzoyl cation. Another significant fragmentation pathway for piperazine derivatives involves the cleavage of the piperazine ring itself. researchgate.netresearchgate.net Common fragments arise from the loss of ethylene (B1197577) (C₂H₄) or larger portions of the piperazine ring. The presence of the halogenated benzoyl moiety provides a characteristic isotopic pattern for chlorine, which aids in the identification of fragments containing this part of the molecule. The general fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org

X-ray Crystallography

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, data from closely related N-benzoylpiperazine structures can provide an expected crystallographic profile.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

For analogous compounds, single-crystal X-ray diffraction data is typically collected at low temperatures (e.g., 90 K or 123 K) using a diffractometer equipped with a micro-focus X-ray source (e.g., CuKα radiation, λ = 1.54184 Å). nih.govmdpi.com Data collection and reduction are performed using specialized software, and a multi-scan absorption correction is applied. The structure is then solved by direct methods and refined on F².

Elucidation of Solid-State Molecular Conformation and Stereochemistry

Detailed information on bond lengths, bond angles, and the conformation of the piperazine ring is not available in the public domain.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

No crystallographic data or Hirshfeld surface analysis has been published, preventing an analysis of the crystal packing and intermolecular forces.

Computational Chemistry Investigations of 1 4 Chloro 2 Fluorobenzoyl Piperazine

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of molecular recognition and for structure-based drug design.

For a compound like 1-(4-Chloro-2-fluorobenzoyl)piperazine, molecular docking would be employed to predict its binding mode within the active site of various potential biological targets. Arylpiperazine derivatives are known to interact with a range of G-protein coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. tandfonline.com

A typical docking simulation would involve:

Obtaining the 3D crystal structure of the target protein (e.g., the human 5-HT2A or D2 receptor) from a repository like the Protein Data Bank (PDB). nih.gov

Preparing the 3D structure of this compound and optimizing its geometry.

Using a docking program (e.g., AutoDock, Glide) to place the ligand into the defined binding pocket of the receptor.

The simulation predicts the most stable binding pose. For arylpiperazine ligands binding to aminergic GPCRs, common interactions often involve the protonated nitrogen of the piperazine (B1678402) ring forming an ionic bond or a strong hydrogen bond with a conserved aspartate residue in transmembrane helix 3 (TM3). tandfonline.comsemanticscholar.org The aromatic portion of the molecule, the 4-chloro-2-fluorophenyl group, would likely engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine or tryptophan within the binding pocket. tandfonline.com

A primary output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol). This score is calculated by a scoring function that approximates the free energy of binding. Lower (more negative) values indicate a more favorable interaction. Researchers use these scores to rank different compounds and prioritize them for synthesis and experimental testing.

The table below illustrates hypothetical docking scores for a series of benzoylpiperazine analogs against a target like the 5-HT2A receptor, demonstrating how substitutions on the phenyl ring could influence binding affinity.

Table 1: Example Molecular Docking Scores of Benzoylpiperazine Derivatives This table presents illustrative data based on typical findings for this class of compounds, as specific data for this compound is not publicly available.

| Compound | Substitution Pattern | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| This compound | 4-Chloro, 2-fluoro | -9.2 | Ionic bond with Asp155; π-π stacking with Phe340 |

| 1-(4-Chlorobenzoyl)piperazine | 4-Chloro | -8.8 | Ionic bond with Asp155; π-π stacking with Phe340 |

| 1-(2-Fluorobenzoyl)piperazine | 2-Fluoro | -8.5 | Ionic bond with Asp155; π-π stacking with Phe340 |

| 1-(Benzoyl)piperazine | Unsubstituted | -7.9 | Ionic bond with Asp155 |

Pharmacophore Modeling

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.

Pharmacophore models are typically developed by aligning a set of active molecules and identifying the common chemical features responsible for their activity. For arylpiperazine derivatives acting as antagonists at serotonin or dopamine receptors, a common pharmacophore hypothesis often includes several key features. nih.govnih.gov

These features are:

One or two Aromatic/Hydrophobic regions (AR/HYD): Corresponding to the substituted phenyl ring.

A Hydrogen Bond Acceptor (HBA): Often the carbonyl oxygen of the benzoyl group.

A Positive Ionizable (PI) feature: The basic nitrogen atom of the piperazine ring, which is protonated at physiological pH.

The spatial arrangement and distances between these features are critical for receptor binding.

Table 2: Common Pharmacophore Features for Arylpiperazine-Based GPCR Ligands

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | 4-Chloro-2-fluorophenyl group | π-π stacking and hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen | Forms hydrogen bonds with receptor residues |

| Positive Ionizable (PI) | Piperazine nitrogen | Forms a key ionic interaction with an acidic residue (e.g., Aspartate) |

| Hydrophobic (HYD) | Piperazine ring structure | Van der Waals and hydrophobic interactions |

Once a pharmacophore model is validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds (such as the ZINC database) in a process called virtual screening. nih.gov This helps to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active at the target of interest. This approach is significantly faster and more cost-effective than high-throughput experimental screening. Hits from the virtual screen are then typically subjected to further analysis, such as molecular docking, to refine the selection before being synthesized for biological testing. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its structure, reactivity, and interactions. mdpi.com For a molecule like this compound, DFT calculations can be used to determine a wide range of molecular properties.

Key parameters that can be calculated include:

Optimized Molecular Geometry: Predicting the most stable 3D conformation of the molecule.

Molecular Electrostatic Potential (MEP): Visualizing the charge distribution on the molecule's surface, which helps identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). This is useful for understanding potential intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net

These calculations provide fundamental insights that complement the findings from molecular docking and pharmacophore modeling, helping to rationalize observed structure-activity relationships.

Table 3: Example Quantum Chemical Properties for a Benzoylpiperazine Derivative (Calculated via DFT) This table presents representative data to illustrate the output of quantum chemical calculations, as specific published data for the title compound is unavailable.

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule |

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of a molecule governs its reactivity and intermolecular interactions. For this compound, the distribution of electrons is significantly influenced by the presence of the electronegative chlorine and fluorine atoms on the benzoyl ring. These halogen substituents, along with the carbonyl group, act as electron-withdrawing groups, polarizing the molecule.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate these properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring, particularly the nitrogen atoms, and the phenyl ring. Conversely, the LUMO is likely to be centered on the electron-deficient benzoyl moiety, specifically the carbonyl carbon and the aromatic ring, influenced by the electron-withdrawing halogen atoms. This separation of HOMO and LUMO densities suggests a potential for charge-transfer interactions, which are important in molecular recognition processes.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

This table presents illustrative data that would be expected from a typical DFT calculation.

Conformational Landscape Exploration and Energy Minima Determination

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. This compound possesses several rotatable bonds, leading to a complex conformational landscape. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the 4-chloro-2-fluorobenzoyl group relative to the piperazine ring can vary.

Computational conformational analysis involves systematically rotating the flexible bonds of the molecule and calculating the potential energy of each resulting conformation. This exploration helps to identify the low-energy, stable conformations, known as energy minima. These are the most probable shapes the molecule will adopt.

For this compound, a key conformational feature is the rotation around the amide bond connecting the carbonyl group to the piperazine nitrogen. Due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to distinct syn and anti conformers. Further conformational diversity arises from the rotation of the benzoyl group itself. The determination of the global energy minimum—the most stable conformation—is essential for understanding how the ligand might fit into a protein's binding site. Studies on similar piperazine-containing compounds have often shown that the chair conformation of the piperazine ring is the most stable. nih.gov

Molecular Dynamics Simulations

While conformational analysis provides a static picture of a molecule's preferred shapes, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms of the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated environment, such as in water or within a protein binding pocket.

Simulation of Dynamic Conformational Changes

MD simulations of this compound in an aqueous environment can reveal the transitions between different stable conformations identified through conformational analysis. These simulations can show how the piperazine ring can flex and how the benzoyl group can rotate, providing a more realistic picture of the molecule's structural dynamics. The flexibility of the molecule, as quantified by parameters like the root-mean-square fluctuation (RMSF) of atomic positions, can be a crucial determinant of its ability to adapt its shape to bind to a biological target. General principles from MD simulations on related heterocyclic compounds suggest that while the core ring structures remain relatively rigid, the substituent groups can exhibit significant flexibility. pensoft.net

Evaluation of Ligand Stability within Binding Pockets

A primary application of MD simulations in drug discovery is to assess the stability of a ligand when bound to its target protein. nih.gov If a putative binding pose of this compound within a protein's active site has been identified, for instance through molecular docking, an MD simulation can be performed on the ligand-protein complex.

By analyzing the trajectory of the simulation, researchers can determine if the ligand remains stably bound in its initial pose or if it moves to a different binding mode or even dissociates from the binding pocket. Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues, can be monitored over time. mdpi.com For this compound, important interactions would likely involve the carbonyl oxygen acting as a hydrogen bond acceptor and the aromatic ring participating in π-π stacking or hydrophobic interactions. The stability of these interactions throughout the simulation provides confidence in the predicted binding mode.

In Vitro Biological Evaluation and Mechanistic Studies

In Vitro Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a compound for various receptors. These assays typically use radiolabeled ligands that are known to bind to a specific receptor. A test compound is introduced to see if it can displace the radioligand, and the extent of this displacement allows for the calculation of the compound's binding affinity (often expressed as a Ki or IC50 value).

Many psychoactive drugs containing a piperazine (B1678402) moiety exhibit high affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are types of G-protein coupled receptors (GPCRs). For instance, various arylpiperazine derivatives have been extensively studied for their interactions with these receptors.

A comprehensive search for studies on 1-(4-Chloro-2-fluorobenzoyl)piperazine did not yield any specific data regarding its binding affinity or selectivity for serotonin, dopamine, or other GPCRs. Therefore, no data table can be provided for its receptor binding profile.

Enzyme Inhibition Studies

Enzyme inhibition assays are performed to assess a compound's ability to interfere with the activity of a specific enzyme. This is a common mechanism of action for many drugs. The potency of an inhibitor is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Piperazine derivatives have been investigated as inhibitors of various enzymes. For example, some have shown activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132) and a target in Alzheimer's disease therapy. Others have been explored as inhibitors of soluble epoxide hydrolase (sEH), which is involved in inflammation, or various kinases, which are key regulators of cell signaling.

There is no published data on the inhibitory activity of this compound against acetylcholinesterase, soluble epoxide hydrolase, or any specific kinases. Consequently, a data table for its enzyme inhibition profile cannot be constructed.

Cell-Based Functional Assays

Cell-based assays provide a more complex biological system to study the effects of a compound on cellular processes. These assays can measure a compound's impact on cell health, growth, and death.

Assays such as the Sulforhodamine B (SRB) and MTT assays are used to determine the effect of a compound on cell proliferation and viability. These are crucial early steps in assessing the potential of a compound as an anticancer agent. Many piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.

No studies detailing the effect of this compound on the proliferation or viability of any cell line have been found in the public domain.

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. Assays to detect apoptosis can measure the activation of caspases, changes in the cell membrane, or the fragmentation of DNA.

The ability of this compound to induce apoptosis has not been reported in the scientific literature.

While the piperazine chemical scaffold is of significant interest in medicinal chemistry, the specific compound This compound is not well-characterized in the available scientific literature. No peer-reviewed studies providing data on its in vitro receptor binding, enzyme inhibition, or cell-based functional effects could be identified. Therefore, a detailed, evidence-based article on its in vitro pharmacology cannot be generated at this time. Further research would be required to elucidate the biological activity of this specific molecule.

Antiviral Activity Evaluation (e.g., HIV-1 Cell-Cell Fusion Inhibition)

There is no specific information in the reviewed scientific literature regarding the antiviral activity of this compound, including its potential to inhibit HIV-1 cell-cell fusion. The broader family of piperazine derivatives has been investigated for antiviral properties. researchgate.net For example, some lipopeptide inhibitors of coronavirus fusion have been found to exhibit cross-inhibitory activity against HIV-1. nih.gov These inhibitors target the gp41 heptad repeat-1 (HR1) region, a key component of the viral fusion machinery. nih.gov Additionally, other small molecules are known to antagonize the HIV-1 gp120 envelope glycoprotein, preventing viral entry. nih.gov However, no such studies have been published for this compound.

Investigation of Molecular Mechanisms of Action

Detailed mechanistic studies on this compound are not available in the current body of scientific literature. The following sections outline the type of investigations that are conducted for related compounds.

Modulation of Intracellular Signaling Pathways

No research has been published detailing the effects of this compound on intracellular signaling pathways. For other piperazine derivatives with anticancer properties, investigations often reveal modulation of pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to induce necrosis in cancer cell lines, suggesting an impact on cell death signaling pathways. nih.gov

Interaction with DNA and Associated Enzymes (e.g., Topoisomerase II)

The interaction of this compound with DNA or enzymes such as topoisomerase II has not been reported in the scientific literature. Fluoroquinolone-based piperazine derivatives are known to target bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.gov

Protein Expression Regulation (e.g., Anti-apoptotic proteins)

There is no available data on how this compound may regulate the expression of proteins, including anti-apoptotic proteins. Studies on other anticancer piperazine derivatives sometimes investigate their effects on the expression of proteins involved in apoptosis, such as those of the Bcl-2 family.

Covalent and Non-Covalent Binding Interactions with Biomolecules

Specific studies on the covalent and non-covalent binding interactions of this compound with biomolecules have not been published. Molecular docking studies on other piperazine derivatives have been used to predict binding modes with therapeutic targets. For example, docking analyses have been performed to understand the interaction of piperazine derivatives with bacterial enoyl-ACP reductase, a key enzyme in fatty acid synthesis. mdpi.com

Future Research Directions and Identified Research Gaps

Exploration of Novel Synthetic Pathways and Scalability

Currently, a standard and reliable method for the synthesis of N-acylpiperazines involves the nucleophilic substitution reaction between a benzoyl chloride and piperazine (B1678402) or its derivatives. nih.govpsu.edu For 1-(4-Chloro-2-fluorobenzoyl)piperazine, a probable synthetic route would involve the reaction of 4-chloro-2-fluorobenzoyl chloride with piperazine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. psu.edu

While this method is generally effective on a laboratory scale, future research should focus on the development of more innovative and scalable synthetic strategies. rsc.org This could include exploring one-pot synthesis protocols, flow chemistry applications, or the use of more environmentally benign solvents and catalysts. A significant research gap exists in the scalability of the synthesis of this specific compound. rsc.org Detailed studies are needed to optimize reaction conditions to maximize yield and purity for potential larger-scale production, which would be crucial for further preclinical and clinical development. mdpi.com

A potential synthetic pathway is outlined below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| 4-Chloro-2-fluorobenzoyl chloride | Piperazine | Triethylamine, Dichloromethane | This compound |

This table outlines a proposed synthetic route based on established chemical principles for analogous compounds.

Application of Advanced Analytical Techniques for Deeper Structural Insights

The characterization of this compound would conventionally rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govnih.govrsc.org These methods are essential for confirming the chemical structure and purity of the synthesized compound. rsc.org

However, there is a significant opportunity to apply more advanced analytical techniques to gain deeper insights into its three-dimensional structure and conformational dynamics. Temperature-dependent NMR spectroscopy, for instance, could be employed to study the rotational barriers around the amide bond and the conformational behavior of the piperazine ring. rsc.orgrsc.org Such studies have been performed on analogous acyl-functionalized piperazines and have revealed the presence of distinct conformers at room temperature. rsc.org Furthermore, single-crystal X-ray diffraction would provide definitive information about the solid-state conformation and intermolecular interactions, which are critical for understanding its physicochemical properties and potential interactions with biological targets. nih.gov

| Analytical Technique | Purpose | Potential Findings |

| ¹H and ¹³C NMR | Structural Confirmation | Chemical shifts and coupling constants to verify the connectivity of atoms. |

| IR Spectroscopy | Functional Group Identification | Presence of characteristic carbonyl and C-F, C-Cl stretching frequencies. nih.gov |

| Mass Spectrometry | Molecular Weight Determination | Confirmation of the molecular mass and fragmentation pattern. nih.gov |

| Temperature-Dependent NMR | Conformational Dynamics | Elucidation of rotational isomers and energy barriers. rsc.org |

| X-ray Crystallography | 3D Structure Determination | Precise bond lengths, angles, and crystal packing information. nih.gov |

This table summarizes key analytical techniques and their potential applications in the study of this compound.

Refinement and Validation of Computational Models for Predictive Drug Design

Computational modeling is a powerful tool in modern drug discovery, enabling the prediction of a compound's properties and its potential interactions with biological targets. nih.gov For this compound, there is a clear research gap in the application of computational methods for predictive drug design.

Future research should focus on developing and validating computational models to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Molecular docking studies could be performed to screen for potential protein targets and to understand the binding modes and affinities. nih.gov By creating a library of virtual analogues and using quantitative structure-activity relationship (QSAR) models, it may be possible to predict which structural modifications would enhance biological activity and improve pharmacokinetic profiles. The refinement of these models with experimental data would be crucial for their predictive accuracy.

Comprehensive Elucidation of Pharmacological Targets and Downstream Effects

A critical research gap exists in identifying the specific pharmacological targets of this compound and elucidating its mechanism of action. The piperazine scaffold is present in a wide range of biologically active compounds, including anticancer agents and central nervous system drugs. nih.govnih.gov For instance, derivatives of 1-benzoyl-4-piperazine have shown cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Other related piperazine compounds have been identified as 5-HT receptor agonists. nih.gov

A comprehensive screening of this compound against a panel of receptors, enzymes, and ion channels is warranted to identify its primary biological targets. Once a primary target is identified, further studies should investigate the downstream signaling pathways affected by the compound's activity. This would involve techniques such as Western blotting, reporter gene assays, and transcriptomic analysis to build a complete picture of its pharmacological effects at the molecular and cellular levels.

Development of Complex In Vitro Biological Systems for Efficacy Testing

Initial biological evaluation of compounds like this compound would typically involve in vitro assays using cultured cell lines. nih.govnih.gov For example, related piperazine derivatives have been tested for their cytotoxic effects on various cancer cell lines, including those from liver, breast, and colon cancers. nih.govresearchgate.net

While these 2D cell culture models are useful for initial screening, there is a growing need to move towards more physiologically relevant in vitro systems. Future research should focus on evaluating the efficacy of this compound in complex biological systems such as 3D cell cultures (spheroids) and organoids. These models more accurately mimic the in vivo environment and can provide more predictive data on a compound's efficacy and potential toxicity. For instance, if the compound shows anticancer potential, its effects could be tested on tumor spheroids derived from patient samples, offering a more personalized approach to drug evaluation.

| In Vitro Model | Application | Advantages |

| 2D Cell Lines | Initial Cytotoxicity Screening | High-throughput, cost-effective. researchgate.net |

| 3D Spheroids | Efficacy in a Tumor-like Microenvironment | Better representation of cell-cell interactions and nutrient gradients. |

| Organoids | Efficacy in a Tissue-like Context | More closely mimics the structure and function of an organ. |

This table compares different in vitro models for efficacy testing and their respective advantages.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Chloro-2-fluorobenzoyl)piperazine, and how can reaction conditions influence yield?

- Answer : A common method involves nucleophilic substitution reactions. For example, a similar derivative (1-(2-fluorobenzyl)piperazine) was synthesized using 1-(2-fluorobenzyl)piperazine, propargyl bromide, and K₂CO₃ in DMF, followed by purification via column chromatography (ethyl acetate:hexane, 1:8) . Key parameters include reaction time (6–7 hours), stoichiometry (1.2 equiv. of alkylating agents), and solvent choice (DMF for solubility vs. DCM for extraction). Monitoring via TLC ensures reaction completion. Adjusting base strength (e.g., triethylamine vs. K₂CO₃) can optimize substitution efficiency.

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

- Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.1–7.4 ppm for fluorophenyl groups) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of benzoyl) and ~1250 cm⁻¹ (C-F stretch) .

- Mass spectrometry : Molecular ion peaks matching calculated masses (e.g., [M+H]⁺ for C₁₀H₁₂ClFN₂: 230.07 m/z) .

Cross-validation with elemental analysis ensures purity (>95%).

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Answer : Start with:

- In vitro cytotoxicity (MTT assay) to establish IC₅₀ values .

- Receptor binding assays (e.g., serotonin 5-HT₁A/₂A) due to structural similarity to arylpiperazines with known CNS activity .

- Antiplatelet activity screening (platelet aggregation assays) based on reports of piperazine derivatives inhibiting ADP-induced aggregation .

Advanced Research Questions

Q. How do structural modifications (e.g., β-cyclodextrin inclusion) impact the toxicity and activity of this compound?

- Answer : β-Cyclodextrin complexes reduce toxicity (e.g., LD₅₀ increase from 50 mg/kg to >200 mg/kg in mice) by enhancing solubility and reducing nonspecific interactions. However, this can lower bioactivity (e.g., local anesthetic duration reduced by 30% in infiltration models) . To mitigate, optimize host-guest ratios (1:1 or 2:1) via phase-solubility studies and evaluate using differential scanning calorimetry (DSC) .

Q. How can computational methods resolve contradictions in experimental data (e.g., receptor affinity vs. observed bioactivity)?

- Answer : Perform:

- Molecular docking (AutoDock Vina) to predict binding modes to targets like 5-HT₁A. Compare with experimental IC₅₀ values .

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns. Discrepancies may arise from solvent effects or conformational flexibility .

- QSAR models using Hammett constants for substituents (e.g., Cl, F) to correlate electronic effects with activity trends .

Q. What advanced analytical strategies differentiate positional isomers (e.g., 4-chloro vs. 2-fluoro substitution) in piperazine derivatives?

- Answer :

- Raman microspectroscopy : Distinctive peaks at 600–800 cm⁻¹ for C-Cl/C-F vibrations. Multivariate analysis (PCA-LDA) separates isomers with >99% confidence using 20 mW laser power and 128 scans .

- GC-EI-MS : Characteristic fragmentation patterns (e.g., m/z 154 for fluorobenzoyl loss vs. m/z 139 for chlorophenyl loss) .

- X-ray crystallography : Resolve crystal packing differences (e.g., C–H···π interactions in 4-chloro vs. halogen bonds in 2-fluoro derivatives) .

Q. How can piperazine derivatives be tailored for antimicrobial applications without increasing cytotoxicity?

- Answer :

- Introduce cationic groups (e.g., quaternary ammonium) to enhance membrane disruption in Gram-positive bacteria (MIC ≤2 µg/mL) .

- Use prodrug strategies (e.g., acetylated piperazines) to reduce off-target effects. Hydrolysis in bacterial esterases releases active compounds .

- Screen against efflux pump mutants (e.g., E. coli ΔacrB) to identify compounds resistant to resistance mechanisms .

Methodological Considerations

- Synthetic Optimization : Balance solvent polarity and reaction temperature to minimize byproducts (e.g., di-alkylation) .

- Toxicity-activity trade-offs : Use β-cyclodextrin or PEGylation to improve therapeutic indices .

- Data Interpretation : Cross-reference computational predictions (e.g., docking scores) with in vivo pharmacokinetics (e.g., BBB permeability via PAMPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.